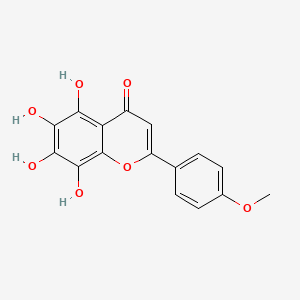

5,6,7,8-Tetrahydroxy-4'-methoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-8-4-2-7(3-5-8)10-6-9(17)11-12(18)13(19)14(20)15(21)16(11)23-10/h2-6,18-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSWLRUEVFEAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616048 | |

| Record name | 5,6,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149048-07-7 | |

| Record name | 5,6,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution

Botanical Sources and Phytogeographical Distribution

Identification of Specific Plant Families and Genera Containing the Compound

Although direct isolation of 5,6,7,8-Tetrahydroxy-4'-methoxyflavone has not been widely reported, its structural characteristics strongly point towards the Lamiaceae (mint) family. This family is renowned for its rich and diverse flavonoid profiles. mdpi.comnih.gov

The genus Scutellaria (skullcap), in particular, is a prominent source of flavones with 5,6,7,8-oxygenated A-rings. nih.gov Species such as Scutellaria baicalensis produce a variety of unique flavonoids, including baicalein (B1667712) (5,6,7-trihydroxyflavone) and wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone). nih.gov The presence of these precursors and related methoxylated compounds within Scutellaria suggests that this genus is a primary candidate for the potential discovery of this compound.

Other genera within the Lamiaceae, such as Phlomis and Salvia, are also known for producing a wide array of flavones, flavonols, and flavanones, making the family a focal point for flavonoid research. nih.govsid.ir

Table 1: Research Findings on Related Flavonoids and Their Sources

| Related Compound | Plant Family | Plant Genus/Species | Reference |

|---|---|---|---|

| Baicalein (5,6,7-Trihydroxyflavone) | Lamiaceae | Scutellaria baicalensis | nih.gov |

| Wogonin (5,7-Dihydroxy-8-methoxyflavone) | Lamiaceae | Scutellaria baicalensis | nih.gov |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Asteraceae | Artemisia monosperma | phcogj.com |

| 5,7,4'-Trihydroxy-3'-methoxyflavone (Chrysoeriol) | Brassicaceae | Coronopus didymus | nih.gov |

| Various Flavones | Lamiaceae | Salvia spp. | sid.ir |

| Various Flavonoids | Lamiaceae | Phlomis spp. | researchgate.net |

Localization within Plant Tissues and Organs (e.g., leaves, stems, flowers, roots)

Flavonoids are distributed throughout various plant parts, including roots, stems, leaves, and flowers, where they perform essential functions. nih.gov Their concentration in specific organs can vary significantly. For example, in many herbaceous plants, leaves and flowers accumulate flavonoids to protect against UV radiation and attract pollinators. nih.gov

In the context of the Scutellaria genus, a significant concentration of its characteristic flavonoids is found in the roots. nih.govnih.gov The dried root of S. baicalensis, known as Huang-Qin, is particularly rich in these compounds. nih.gov Flavonoids are also present in the aerial parts of the plant, though often in different compositions and concentrations compared to the roots. nih.gov Given this pattern, if this compound were to be found in Scutellaria, it would be plausible to find it in the root, although its presence in leaves or stems cannot be ruled out.

Presence in Other Biological Systems (e.g., Fungi, Microorganisms)

While plants are the primary producers of flavonoids, some microorganisms, including certain fungi, have been reported to synthesize these compounds. nih.gov However, the vast majority of microbial work related to flavonoids focuses on their transformation (biotransformation) rather than de novo synthesis. There are currently no specific reports identifying this compound as a metabolite of any known fungi or microorganisms.

Ecological and Chemotaxonomic Implications

The structural diversity of flavonoids makes them excellent chemotaxonomic markers, helping to classify plants and understand their evolutionary relationships. rheedea.incapes.gov.br The presence of flavonoids with unusual substitution patterns, such as the 5,6,7,8-oxygenated A-ring, is of significant taxonomic value.

Within the Lamiaceae family, the genus Scutellaria is distinguished by its production of 4'-deoxyflavones (lacking a hydroxyl group at the 4' position of the B-ring) and flavones with highly substituted A-rings. nih.gov The specific pattern of hydroxylation and methoxylation on the flavonoid skeleton is often unique to a genus or even a species. Therefore, the identification of this compound within a plant would be a significant chemotaxonomic finding, further refining the chemical fingerprint of that species and linking it to other producers of similar compounds.

Isolation and Purification Methodologies

Extraction Techniques from Biological Matrices

The initial step involves extracting the target flavonoid from the raw plant material. The choice of extraction method depends on factors such as the stability of the compound, the cost of the solvent, and environmental considerations.

Traditional solid-liquid extraction methods remain widely used due to their simplicity and low equipment cost. nih.gov These techniques rely on the selection of appropriate solvents to dissolve the target flavonoids from the plant matrix. The choice of solvent is critical, with its polarity playing a significant role in extraction efficiency. nih.gov Polar solvents are generally preferred for flavonoids, which are often found in glycosidic forms with low lipophilicity. nih.gov

Commonly employed conventional methods include:

Maceration: This simple technique involves soaking the plant material in a suitable solvent for a specified period, allowing the flavonoids to diffuse into the solvent. nih.gov

Reflux and Soxhlet Extraction: These methods use heat to increase the efficiency of extraction. Soxhlet extraction, in particular, allows for the continuous percolation of fresh solvent through the sample, which can lead to high extraction yields but may risk degrading thermally sensitive compounds. nih.gov

The selection of the solvent is paramount. Polar solvents such as methanol (B129727), ethanol (B145695), acetone (B3395972), and water, or aqueous mixtures thereof, are typically used for flavonoid extraction. nih.govmyfoodresearch.com For instance, studies on Muntingia calabura leaves have utilized acetone for the extraction of various methoxyflavones. ctu.edu.vn Similarly, ethanolic extraction is a common choice for obtaining flavonoids from sources like Kaempferia parviflora. myfoodresearch.com

Table 1: Common Solvents for Conventional Flavonoid Extraction

| Solvent | Polarity | Typical Use |

| Water | High | Extraction of polar flavonoid glycosides. nih.gov |

| Ethanol | High | A "green" and efficient solvent for a broad range of flavonoids. nih.govncsu.edu |

| Methanol | High | Effective for extracting a wide variety of flavonoid structures. nih.gov |

| Acetone | Medium-High | Used for extracting less polar flavonoids and aglycones. nih.govctu.edu.vn |

| Ethyl Acetate (B1210297) | Medium | Often used in liquid-liquid partitioning to separate flavonoids from more polar compounds. nih.govnih.gov |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern techniques have been developed. nih.govmdpi.com These advanced technologies offer greater efficiency, selectivity, and are often more environmentally friendly. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE)

SFE is a "green" technology that commonly uses supercritical carbon dioxide (SC-CO₂) as the solvent. royalkingseeds.comnih.gov SC-CO₂ is non-toxic, inexpensive, and easily removed from the final extract. nih.gov Its solvent properties can be tuned by altering pressure and temperature. researchgate.netresearchgate.net Since CO₂ is non-polar, it is often used with a polar co-solvent or "modifier," such as ethanol, to enhance the extraction of more polar compounds like flavonoids. nih.govnih.gov The optimization of parameters like temperature, pressure, and modifier concentration is crucial for maximizing yield. nih.govnih.gov For example, optimal conditions for flavonoid extraction from hops were found to be 50°C and 25 MPa with 80% ethanol as a modifier. nih.gov

Table 2: Examples of Optimized SFE Conditions for Flavonoid Extraction

| Plant Source | Optimal Temperature | Optimal Pressure | Modifier | Flavonoid Yield | Reference |

| Hops (Humulus lupulus L.) | 50 °C | 25 MPa | 80% Ethanol | 7.8 mg/g | nih.gov |

| Pomelo Peel (Citrus grandis) | 80 °C | 39 MPa | 85% Ethanol | 2.37% | nih.gov |

| Baccharis dracunculifolia | 60 °C | 400 bar (40 MPa) | Pure CO₂ | 4 mg/g | mdpi.com |

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, causing the rupture of plant cell walls and accelerating the release of target compounds into the solvent. royalkingseeds.comncsu.edu This method significantly reduces extraction time and solvent consumption compared to conventional techniques. royalkingseeds.comnih.gov Key parameters influencing MAE efficiency include microwave power, irradiation time, solvent choice, and the liquid-to-solid ratio. ncsu.eduncsu.edu MAE has been successfully applied to extract flavonoids from various plant sources, often yielding higher recovery rates than traditional methods. ncsu.edumdpi.com For instance, an optimized MAE process for flavonoids from Phyllostachys heterocycla leaves yielded 4.67% under conditions of 78.1% ethanol, 24.9 minutes, and 559 W power. ncsu.edu

Table 3: Examples of Optimized MAE Conditions for Flavonoid Extraction

| Plant Source | Microwave Power | Extraction Time | Solvent | Flavonoid Yield | Reference |

| Syzygium nervosum | 350 W | 38 min | Ethanol | 1409 µg/g | mdpi.com |

| Phyllostachys heterocycla | 559 W | 24.9 min | 78.1% Ethanol | 4.67% | ncsu.edu |

| Grape Stems | 750 W | 5 min | 80% Ethanol | Not specified | scispace.com |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential to separate and purify 5,6,7,8-Tetrahydroxy-4'-methoxyflavone from other components.

Preparative liquid chromatography is a cornerstone for purifying flavonoids to a high degree.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is a high-resolution method used for the final purification of target compounds. nih.gov Semi-preparative or preparative HPLC, often using a reversed-phase column (such as a C18 column), is frequently employed. nih.govnih.gov The mobile phase typically consists of a mixture of solvents like methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov This method was used to purify 5,7-dihydroxychromone (B1664638) to over 99% purity after an initial separation step. nih.govnih.gov

Medium-Pressure Liquid Chromatography (MPLC): MPLC systems are designed for process-scale purification and are suitable for handling larger quantities of material than analytical or semi-preparative HPLC. cytivalifesciences.com These systems use robust, often stainless steel, columns and operate at moderate pressures (up to 20 bar). cytivalifesciences.com MPLC is ideal for the purification of small biomolecules and can be an intermediate step between crude fractionation and final polishing by HPLC. cytivalifesciences.com

These all-liquid chromatographic techniques avoid the use of a solid stationary phase, which prevents the irreversible adsorption of the sample. nih.gov

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that uses a biphasic solvent system. tandfonline.com It is highly effective for separating polar compounds like flavonoids. tandfonline.com The selection of a suitable two-phase solvent system is crucial for successful separation. mdpi.com High-Speed Countercurrent Chromatography (HSCCC) has been successfully used to isolate flavonoids from black currant leaves using a solvent system of n-hexane/ethyl acetate/methanol/water. nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a related technique where a strong centrifugal force is used to immobilize the liquid stationary phase within a series of interconnected cells. tandfonline.comwikipedia.org This allows for high flow rates and makes the technique highly scalable for industrial production. wikipedia.org CPC has been used to purify compounds like eryodictyol and quercetin (B1663063) from Pterocarpus santalinus. tandfonline.com

Table 4: Comparison of Liquid-Liquid Chromatography Techniques

| Feature | Countercurrent Chromatography (CCC/HPCCC) | Centrifugal Partition Chromatography (CPC) |

| Principle | Hydrodynamic equilibrium in a helical tube within a planetary centrifuge. | Hydrostatic equilibrium in interconnected cells under a strong centrifugal field. nih.govwikipedia.org |

| Stationary Phase | Liquid, retained by hydrodynamic forces. nih.gov | Liquid, retained by centrifugal force. wikipedia.org |

| Advantages | No solid support, minimizes sample loss, good for polar compounds. nih.govtandfonline.com | High flow rates, high productivity, highly scalable. wikipedia.org |

| Example Application | Isolation of isoflavones from soy. researchgate.net | Fractionation of polymeric pigments from tea and wine. researchgate.net |

While primarily analytical techniques, both TLC and paper chromatography can be used for monitoring fractions and guiding the purification process.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and versatile method used to monitor the progress of a purification process, such as column chromatography, by analyzing the collected fractions. umich.edu A small spot of the sample is applied to a plate coated with an adsorbent (e.g., silica (B1680970) gel or alumina), and a solvent system (eluent) moves up the plate by capillary action, separating the components. umich.eduaga-analytical.com.pl The separation is based on the differential affinity of the compounds for the stationary and mobile phases, characterized by the retention factor (Rf) value. umich.edu By comparing the Rf values of spots in the fractions to a reference standard, fractions containing the target compound can be identified and pooled.

Paper Chromatography: One of the oldest chromatographic methods, paper chromatography is still used for the separation of flavonoids. auctoresonline.org It operates on the principle of partitioning, where compounds are separated based on their different solubilities between the stationary phase (water adsorbed on the paper) and the mobile phase. auctoresonline.org Different solvent systems are used for separating flavonoid glycosides (more hydrophilic) and aglycones (more lipophilic). auctoresonline.org For example, aqueous solutions of organic acids are often used for glycosides. auctoresonline.org

Non-Chromatographic Purification Methods (e.g., Crystallization, Precipitation)

Non-chromatographic methods can serve as crucial steps in a purification workflow, often used to enrich the target compound before final chromatographic polishing or to obtain a highly pure solid form. cytivalifesciences.com

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that a compound will be more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the decreased solubility forces the compound to crystallize, leaving impurities behind in the solvent. The choice of solvent is paramount and is determined by the solubility characteristics of the flavonoid. For a related compound, 5-hydroxy-3,6,7,8-tetramethoxyflavone, crystallization from butanol and ethanol at elevated temperatures was used to obtain pure crystals. np-mrd.org This suggests that similar alcohol-based solvents could be effective for crystallizing this compound.

Precipitation is another method used to separate compounds based on differences in solubility. By adding a solvent in which the target compound is insoluble (an anti-solvent) to a solution, the compound can be selectively precipitated. For flavonoids, this might involve dissolving a crude extract in a polar solvent and then adding a non-polar solvent to precipitate the more polar flavonoid constituents. cytivalifesciences.com

Purity Assessment Methodologies for Isolated Compounds

Assessing the purity of an isolated compound is a critical final step to ensure its identity and quality. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of flavonoid samples. A sample of the isolated compound is injected into an HPLC system, and the resulting chromatogram should ideally show a single, sharp peak. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks detected at a specific wavelength. nih.gov Peak purity can be further assessed using a photodiode array (PDA) detector, which scans the UV-Vis spectrum across the peak to check for the presence of co-eluting impurities. nih.gov

Spectroscopic Methods are used to confirm the chemical structure of the isolated compound and provide further evidence of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The presence of unexpected signals can indicate impurities. silae.it

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a strong indicator of identity and purity. ctu.edu.vn

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a flavonoid is characteristic of its chromophore system. While not a standalone purity assessment tool, a well-defined spectrum that matches literature values can support the compound's identity. ctdbase.org

Table 2: Purity Assessment Techniques for Flavonoids

| Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of impurities |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, detection of structural impurities |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula confirmation |

| Thin-Layer Chromatography (TLC) | Qualitative purity check, comparison to standards |

This table outlines general methodologies for flavonoid purity assessment.

Biosynthesis and Metabolic Pathways

Elucidation of Precursor Molecules

The biosynthesis of the characteristic flavonoid framework is a convergent process, sourcing its components from distinct metabolic pools within the plant cell.

The shikimate pathway is the origin of the B-ring and the three-carbon bridge (C3) of the flavonoid skeleton. nih.govresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acid L-phenylalanine. researchgate.netnih.gov Subsequently, L-phenylalanine enters the phenylpropanoid pathway. nih.gov A key step in this pathway is the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule is activated by ligation to Coenzyme A, forming p-coumaroyl-CoA, the direct precursor for the B-ring and the C3 unit. nih.gov

The A-ring of the flavonoid is derived from the acetate (B1210297) pathway (also known as the polyketide pathway). nih.govresearchgate.net Here, three molecules of malonyl-CoA are sequentially condensed. oup.com Malonyl-CoA itself is produced from acetyl-CoA, a central molecule in primary metabolism, through a carboxylation reaction catalyzed by acetyl-CoA carboxylase. oup.com The convergence of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA marks the entry point into the specific flavonoid biosynthetic pathway. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . nih.gov This pivotal enzyme performs a series of decarboxylative condensation reactions, adding the three acetate units from malonyl-CoA to the p-coumaroyl-CoA starter molecule. nih.gov The resulting linear polyketide chain is then subjected to an intramolecular Claisen condensation, leading to the cyclization and aromatization of the A-ring to form a chalcone scaffold, specifically naringenin (B18129) chalcone. nih.govnih.gov

Following the action of CHS, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone. nih.govresearchgate.net This reaction closes the heterocyclic C-ring, converting the open-chain chalcone into a tricyclic flavanone (B1672756), (2S)-naringenin. frontiersin.org The action of CHI is crucial as it establishes the core flavanone structure which serves as a key branch point for the synthesis of various flavonoid subclasses, including the flavones. researchgate.netnih.gov In the presence of CHI, the rate of cyclization is enhanced by a factor of 10^7 compared to the spontaneous reaction in solution. nih.gov

Enzymatic Mechanisms and Catalysis

From the central intermediate (2S)-naringenin, a series of hydroxylation and methylation reactions are required to produce 5,6,7,8-Tetrahydroxy-4'-methoxyflavone. These modifications are carried out by specific classes of enzymes that tailor the core flavonoid structure.

The synthesis of the target flavone (B191248) from naringenin requires several key enzymatic modifications. The conversion of the flavanone backbone to a flavone is typically catalyzed by a Flavone Synthase (FNS) . Subsequently, a series of hydroxylation and methylation steps occur.

Hydroxylases : The introduction of hydroxyl groups at positions 5, 6, 7, and 8 on the A-ring and at the 4' position on the B-ring is a critical part of the synthesis. While the 5, 7, and 4'-hydroxyl groups are often present from the precursor stages (naringenin is 5,7,4'-trihydroxyflavanone), the addition of hydroxyl groups at the 6 and 8 positions requires specific enzymes. These are typically cytochrome P450-dependent monooxygenases known as Flavonoid 6-hydroxylase (F6H) and Flavonoid 8-hydroxylase (F8H) . taylorandfrancis.com Another key hydroxylase, Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, can convert flavanones into dihydroflavonols, which are precursors for other flavonoid classes like flavonols and anthocyanins. nih.gov However, for flavone synthesis, the flavanone intermediate is acted upon by FNS.

Methyltransferases : The methoxy (B1213986) group at the 4'-position is installed by an O-methyltransferase (OMT) . acs.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to a hydroxyl group on the flavonoid ring. nih.gov A Flavonoid 4'-O-methyltransferase (F4'OMT) would specifically catalyze the methylation of the 4'-hydroxyl group. acs.orgacs.org Enzyme promiscuity is a known characteristic of flavonoid biosynthetic enzymes, meaning a single enzyme might act on multiple substrates, although this can sometimes negatively impact the yield of a specific desired product in engineered systems. acs.orgacs.org

The precise sequence of these enzymatic reactions can vary between plant species. It is plausible that naringenin is first converted to the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone), which is then sequentially hydroxylated at the 6 and 8 positions, followed by methylation at the 4'-position, or that methylation precedes the final hydroxylations.

The biosynthesis of flavonoids is a tightly controlled process, regulated at the level of gene transcription. nih.gov The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, F3H, OMT) is orchestrated by a combination of transcription factors. nih.govoup.com

In many plants, a conserved regulatory mechanism known as the MBW complex, comprising transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families, governs the expression of late-stage biosynthetic genes, particularly for anthocyanin and proanthocyanidin (B93508) synthesis. oup.com The expression of early biosynthetic genes, such as CHS and CHI, can also be regulated by specific MYB transcription factors. nih.govoup.com For instance, overexpression of certain R2R3-MYB genes can lead to an upregulation of early flavonoid pathway genes and result in the accumulation of flavonols. oup.com These regulatory networks allow the plant to control the production of specific flavonoids in different tissues, at different developmental stages, and in response to environmental cues such as UV light and hormonal signals. oup.comoup.com

Metabolic Flux and Regulation in Living Systems

For example, there is a significant metabolic competition for p-coumaroyl-CoA, which is also a precursor for lignin (B12514952), stilbenes, and other phenylpropanoids. nih.gov The redirection of carbon flux between the lignin and flavonoid pathways has been observed in genetically modified plants. nih.gov Similarly, within the flavonoid pathway itself, there is competition for common intermediates. The enzyme Flavonol Synthase (FLS) competes with Dihydroflavonol 4-reductase (DFR) for dihydroflavonol substrates, directing metabolic flow towards either flavonols or anthocyanins, respectively. nih.govoup.com

The regulation of this metabolic flux is complex, involving feedback inhibition where pathway end-products can inhibit the activity of early enzymes, and the transcriptional regulation previously discussed. nih.gov The total carbon flux through the flavonoid pathway can be substantial, accounting for up to 20% of the total carbon flux in a typical plant cell, highlighting its importance in plant metabolism. oup.com The fine-tuning of this flux allows plants to dynamically respond to their environment by producing specific flavonoids required for functions such as UV protection, defense, and signaling. oup.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone scaffold. nih.gov | p-coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcone to flavanone. researchgate.net | Naringenin Chalcone | (2S)-Naringenin |

| Flavone Synthase | FNS | Catalyzes the formation of the flavone double bond. | (2S)-Naringenin | Apigenin |

| Flavonoid 6-hydroxylase | F6H | Adds a hydroxyl group at the 6-position of the A-ring. taylorandfrancis.com | Flavone (e.g., Apigenin) | 6-hydroxyflavone |

| Flavonoid 8-hydroxylase | F8H | Adds a hydroxyl group at the 8-position of the A-ring. taylorandfrancis.com | 6-hydroxyflavone | 6,8-dihydroxyflavone |

| Flavonoid 4'-O-methyltransferase | F4'OMT | Adds a methyl group to the 4'-hydroxyl group of the B-ring. acs.org | Tetrahydroxyflavone | Tetrahydroxy-4'-methoxyflavone |

Microbial Transformation and Biotransformation Studies

While direct microbial transformation studies on this compound are not extensively documented in publicly available research, the biotransformation of structurally related methoxyflavones has been a subject of significant investigation. These studies, primarily utilizing filamentous fungi, provide a strong basis for predicting the potential metabolic pathways for this compound. The enzymatic systems of these microorganisms are known to catalyze a variety of reactions, including demethylation, hydroxylation, and glycosylation, leading to the formation of novel derivatives. nih.govnih.gov

Research into the microbial transformation of flavonoids is driven by the potential to produce new compounds with altered biological activities or improved physicochemical properties. bohrium.comresearchgate.net Microorganisms such as those from the genera Aspergillus, Beauveria, and Isaria have been frequently employed as biocatalysts for flavonoid transformations. nih.govnih.govmdpi.com These fungi possess diverse enzymatic machinery capable of modifying the flavonoid skeleton. nih.govresearchgate.net

Common biotransformation reactions observed with methoxyflavones include:

O-demethylation: This is a frequent transformation where a methoxy group (-OCH₃) is converted to a hydroxyl group (-OH). For instance, studies on 2'-methoxyflavone (B191848) using Beauveria bassiana have shown the formation of 2'-hydroxyflavone. nih.gov Similarly, the biotransformation of 7-methoxyflavanone (B1630992) by Cunninghamella elegans resulted in O-demethylation to produce naringenin. nih.gov

Hydroxylation: The introduction of a hydroxyl group onto the flavonoid core is another common reaction. The transformation of 7-methoxyflavanone by Aspergillus ochraceus yielded 4'-hydroxy-7-methoxyflavone. nih.gov This demonstrates the capability of microorganisms to introduce hydroxyl groups at various positions on the flavonoid structure.

Glycosylation: This process involves the attachment of a sugar moiety, often a glucose derivative, to the flavonoid. nih.gov Entomopathogenic fungi like Isaria fumosorosea and Beauveria bassiana are particularly known for their ability to perform O-methylglycosylation on flavonoids. mdpi.comresearchgate.net For example, 2'-methoxyflavone was converted to 2'-O-β-D-(4″-O-methylglucopyranosyl)-flavone by several strains of Beauveria and Isaria. nih.gov This type of modification can significantly alter the solubility and bioavailability of the parent compound. researchgate.netmdpi.com

Reduction: The reduction of the C2-C3 double bond or the C4-carbonyl group in the C-ring can also occur. For example, Aspergillus niger has been shown to catalyze the reduction of the carbonyl group in 7-methoxyflavanone. nih.gov

These transformations are often regioselective and can occur in a cascading manner, leading to a variety of products from a single substrate. nih.gov The specific metabolites produced depend on the substrate's structure, the microbial species used, and the culture conditions. nih.govmdpi.com Given the structure of this compound, it is plausible that microbial systems could catalyze the demethylation of the 4'-methoxy group to yield the corresponding 4'-hydroxy derivative, or potentially introduce additional hydroxyl groups or glycosyl moieties at various positions.

The following table summarizes the findings of biotransformation studies on various methoxyflavones, illustrating the types of reactions and products that can be expected from microbial catalysis.

Table 1. Examples of Microbial Transformation of Methoxyflavones

Table of Mentioned Compounds

Table 2. List of Chemical Compounds

Chemical Synthesis and Derivatization

Total Synthesis Strategies for 5,6,7,8-Tetrahydroxy-4'-methoxyflavone

The total synthesis of polymethoxyflavones is a well-established field, often serving as the primary route to access specific flavonoids that are difficult to isolate from natural sources. researchgate.net The synthesis of a tetrahydroxyflavone like the title compound generally involves the initial synthesis of a fully methylated precursor, 5,6,7,8,4'-pentamethoxyflavone, followed by a complete demethylation step. This approach is favored because the methoxy (B1213986) groups are relatively stable under the conditions used to construct the flavone (B191248) skeleton and act as effective protecting groups for the reactive hydroxyl functions.

A common retrosynthetic approach for flavonoids involves disconnecting the heterocyclic C-ring. The most prevalent strategy is based on the formation of a chalcone (B49325) intermediate. This disconnection leads to two primary building blocks:

An A-ring precursor : A highly substituted acetophenone, in this case, 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone.

A B-ring precursor : A substituted benzaldehyde, which for this synthesis is 4-methoxybenzaldehyde.

The synthesis of the key A-ring intermediate, the polysubstituted acetophenone, is itself a multi-step process that often begins with simpler, commercially available phenols or benzene (B151609) derivatives. The construction of this key intermediate is often the most complex part of the total synthesis.

| Key Intermediate | Structure | Role in Synthesis |

| 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | A-ring Precursor | Provides the substituted benzene ring that becomes the A-ring and part of the C-ring of the flavone. |

| 4-Methoxybenzaldehyde | B-ring Precursor | Provides the phenyl group that constitutes the B-ring of the flavone. |

| 2'-Hydroxy-4,4',5',6'-pentamethoxychalcone | Chalcone Intermediate | Formed by the condensation of the A- and B-ring precursors; undergoes cyclization to form the flavone core. |

| 5,6,7,8,4'-Pentamethoxyflavone | Protected Flavone | The fully methylated flavone that is the direct precursor to the final product before demethylation. |

The forward synthesis from the key intermediates involves a sequence of well-known organic reactions.

Chalcone Formation : The synthesis typically begins with a base-catalyzed Claisen-Schmidt (or aldol) condensation between the A-ring precursor (2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone) and the B-ring precursor (4-methoxybenzaldehyde) to yield the corresponding 2'-hydroxychalcone. mdpi.com

Oxidative Cyclization : The resulting chalcone is then subjected to oxidative cyclization to form the flavone's heterocyclic C-ring. A common and efficient method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, or more modern variations. One widely used method involves heating the chalcone with iodine (I₂) in a solvent like dimethyl sulfoxide (DMSO). mdpi.comresearchgate.net This reaction proceeds to form the carbon-oxygen bond and introduce the double bond characteristic of the flavone core.

Demethylation : The final and often most challenging step is the complete demethylation of the precursor, 5,6,7,8,4'-pentamethoxyflavone, to unmask the five hydroxyl groups. The selective demethylation of polymethoxyflavones can be difficult to achieve. researchgate.net For complete demethylation, harsh conditions are typically required. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane or hydrobromic acid (HBr) in acetic acid are commonly employed to cleave all the methyl ether bonds and yield the target this compound. mdpi.com The presence of the carbonyl group at the 4-position can influence the reactivity of the A-ring methoxy groups during this process. mdpi.com

Semisynthesis from Precursors or Related Flavonoids

Semisynthesis involves the chemical modification of naturally occurring compounds that are structurally similar to the target molecule. For this compound, a potential semisynthetic route could start from a naturally abundant flavonoid that already possesses the core flavone structure and some of the required oxygenation patterns. For instance, a precursor flavonoid with one or more methoxy groups at positions 5, 6, 7, or 8 could theoretically be isolated and then subjected to targeted demethylation or further hydroxylation reactions.

However, this approach is often hampered by the rarity of suitable starting materials and the difficulty of achieving regioselective reactions on the complex flavonoid scaffold without resorting to complex protection-deprotection strategies. researchgate.net While many polymethoxyflavonoids are found in nature, particularly in citrus peels, those with the specific 5,6,7,8-oxygenation pattern are less common. nih.gov

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be made to all three rings of the flavonoid core.

A-ring Modifications : Changes to the A-ring substitution pattern can be achieved by starting the synthesis with a different substituted acetophenone. For example, introducing alkyl groups like a prenyl group at one of the available positions (a C-alkylation reaction) can be accomplished by reacting a precursor with a prenyl halide. researchgate.net

B-ring Modifications : The substitution on the B-ring is determined by the choice of benzaldehyde used in the initial condensation step. To create analogues with different B-ring hydroxylation or methoxylation patterns, one could employ vanillin (for a 4'-hydroxy-3'-methoxy pattern) or 3,4-dimethoxybenzaldehyde, among others. researchgate.net

C-ring Modifications : While less common for creating simple analogues, the C-ring can be modified. For instance, omitting the oxidative cyclization step would lead to the chalcone analogue. Alternatively, different reaction conditions during cyclization could potentially lead to the corresponding flavanone (B1672756) or aurone isomers.

Further derivatization of the hydroxyl groups of this compound can be performed to modulate its physicochemical properties, such as solubility and bioavailability.

Alkylation : This typically involves methylation to convert one or more of the hydroxyl groups back into methoxy groups. This can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base. researchgate.net Selective alkylation of the different hydroxyl groups is challenging due to their similar reactivity.

Acylation : The hydroxyl groups can be readily acylated to form esters. A common example is acetylation using acetic anhydride and a base like pyridine, which can be used to protect the hydroxyl groups or to create derivatives for analysis. mdpi.com

Glycosylation : Glycosylation involves attaching a sugar moiety to one of the hydroxyl groups, a common modification in nature. Chemically, this can be achieved using glycosyl donors (like acetobromo-α-D-glucose) under specific catalytic conditions to form an O-glycoside. This derivatization significantly increases the water solubility of the flavonoid.

Stereochemical Considerations in Synthetic Approaches

The core structure of this compound is a planar flavone ring system. An examination of its chemical structure reveals no stereocenters, and therefore, the molecule is achiral. Consequently, stereochemical considerations that are paramount in the synthesis of many natural products, such as enantioselectivity and diastereoselectivity, are not applicable to the synthesis of the parent this compound itself. Synthetic approaches can, therefore, focus on achieving the desired regiochemistry of the hydroxyl and methoxy substituents without the need for chiral auxiliaries or asymmetric catalysts to control stereoisomerism.

Should derivatization of the flavone introduce chiral centers, for instance, through the addition of a chiral substituent, then stereochemical control would become a critical aspect of the synthetic design. However, for the synthesis of the parent compound, the primary challenges remain in the realms of regioselectivity and functional group compatibility.

Catalyst Systems and Reaction Optimization

The synthesis of polyhydroxyflavones typically involves key steps such as the Baker-Venkataraman rearrangement or the oxidative cyclization of chalcones. The efficiency and selectivity of these reactions are highly dependent on the chosen catalyst systems and the optimization of reaction conditions.

One of the most common routes to flavones is the cyclization of 2'-hydroxychalcones. This transformation can be promoted by various catalysts. For instance, iodine in dimethyl sulfoxide (DMSO) is a frequently employed system for the oxidative cyclization of chalcones to flavones. The optimization of this reaction often involves adjusting the temperature and reaction time to maximize the yield and minimize the formation of byproducts.

Another powerful method for constructing the flavone core is the Baker-Venkataraman rearrangement, which involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. alfa-chemistry.comwikipedia.org The choice of base is critical in this rearrangement, with options including potassium hydroxide, sodium hydride, or potassium tert-butoxide. Solvent choice, such as anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and reaction temperature are key parameters to optimize for achieving high yields of the intermediate diketone. alfa-chemistry.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been utilized in the synthesis of flavonoid derivatives. nih.govnih.gov These reactions are valuable for constructing the carbon-carbon bond between the A and B rings of the flavone skeleton. Optimization of these reactions typically involves screening different palladium catalysts, ligands, bases, and solvent systems to achieve efficient coupling. nih.gov

Heteropoly acids have also been reported as effective catalysts for the synthesis of flavones, offering a recyclable and environmentally benign alternative to traditional acid catalysts. biomedres.us The optimization of these catalytic systems involves selecting the appropriate heteropoly acid and determining the optimal catalyst loading and reaction temperature.

The table below summarizes various catalyst systems and reaction conditions that have been optimized for the synthesis of flavones and related compounds, which could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Optimization Parameters |

| Oxidative Cyclization of Chalcones | I₂ | DMSO | 100-120 °C | Reaction time, stoichiometry of iodine |

| Baker-Venkataraman Rearrangement | KOH, NaH, or K-tert-butoxide | Pyridine, THF, DMSO | Room Temperature to Reflux | Choice of base, solvent purity, temperature |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Toluene, DMF, Dioxane | 80-120 °C | Palladium catalyst, ligand, base, solvent |

| Acid-Catalyzed Cyclization | H₂SO₄, HCl | Acetic Acid, Ethanol (B145695) | Reflux | Acid concentration, reaction time |

| Heteropoly Acid Catalysis | Wells-Dawson H₆P₂W₁₈O₆₂ | Toluene or solvent-free | Reflux | Catalyst loading, substrate scope |

Table 1: Catalyst Systems and Optimization Parameters in Flavone Synthesis

Biological Activities in Vitro and Ex Vivo Studies

Antioxidant and Free Radical Scavenging Activities

Cellular Oxidative Stress Models and Assays

No specific studies utilizing cellular oxidative stress models or assays to evaluate the antioxidant potential of 5,6,7,8-Tetrahydroxy-4'-methoxyflavone were identified in the searched scientific literature. While research on other flavonoids is extensive, data detailing this particular compound's effects in models such as hydrogen peroxide-induced stress in cell lines are not available.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH)

There is no available research data on the modulatory effects of this compound on endogenous antioxidant enzyme systems. Studies investigating its specific impact on the activity or expression levels of enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), or the glutathione (B108866) (GSH) system have not been found.

Anti-inflammatory Modulatory Effects

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, Cytokines)

No published findings were located that specifically detail the inhibitory effects of this compound on the production of key pro-inflammatory mediators. There is no available data on its capacity to reduce nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β).

Cellular Models of Inflammation (e.g., LPS-stimulated macrophages)

No experimental data from studies using cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), could be found for this compound. Consequently, there are no specific findings to report on its anti-inflammatory activity within this standard experimental framework.

Antiproliferative and Apoptosis-Inducing Effects in Cell Lines

No studies were found that investigated the antiproliferative and apoptosis-inducing effects of this compound in cell lines.

Inhibition of Cell Cycle Progression

There is no available data on the ability of this compound to inhibit cell cycle progression.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Research on the induction of programmed cell death pathways, such as apoptosis or autophagy, by this compound has not been published.

Specific Cancer Cell Lines Investigated (e.g., breast cancer, hepatocarcinoma, leukemia)

No literature exists that documents the investigation of this compound in any specific cancer cell lines, including but not limited to breast cancer, hepatocarcinoma, or leukemia.

Enzyme Inhibition and Activation Studies

There are no published studies on the effects of this compound on enzyme activity.

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The inhibitory effects of this compound on tyrosine kinases or serine/threonine kinases have not been reported in the scientific literature.

Phosphodiesterase Modulation

No information is available regarding the modulation of phosphodiesterases by this compound.

Protease Inhibition (e.g., Proteasome)

A review of available scientific literature indicates a lack of specific studies on the protease or proteasome inhibitory activity of this compound. While related flavonoid compounds have been investigated for these properties, no data currently exists for this specific molecule.

Xanthine (B1682287) Oxidase Inhibition

There are no specific in vitro or ex vivo studies detailing the xanthine oxidase inhibitory activity of this compound. Research on other flavonoids suggests that the class has potential for xanthine oxidase inhibition, but this particular compound has not been evaluated.

Neuroprotective Activities in Cellular and Ex Vivo Models

Scientific investigation into the neuroprotective activities of this compound is not available in the current body of literature.

Protection Against Neurotoxicity

No research findings are available that specifically assess the capacity of this compound to protect against neurotoxicity in cellular or ex vivo models.

Modulation of Neurotrophic Factors

There is no available data from in vitro or ex vivo studies concerning the modulation of neurotrophic factors by this compound.

Antiviral and Antimicrobial Activities (in vitro)

The potential antiviral and antimicrobial effects of this compound have not been specifically reported in the scientific literature. While the broader class of flavonoids is known to possess such activities, data for this compound is absent.

Specific Viral Targets and Replication Inhibition

There are no in vitro studies available that identify specific viral targets or describe the replication inhibition mechanisms of this compound.

Broad-spectrum Antimicrobial Efficacy Against Bacterial Pathogens

Currently, there is no scientific literature available that specifically investigates the broad-spectrum antimicrobial efficacy of this compound against bacterial pathogens. While studies on other related methoxyflavones have shown potential antibacterial properties, research dedicated to this particular compound has not been published.

Immunomodulatory Effects in Cellular Assays

There are no published studies on the specific immunomodulatory effects of this compound in cellular assays. Research into its influence on immune cell function and signaling pathways has not yet been reported in the scientific literature.

Cytokine Production Modulation (e.g., TNF-α)

Specific data on the modulation of cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), by this compound is not available in the current body of scientific research. While other flavonoids have been investigated for their impact on inflammatory cytokines, this particular compound remains unstudied in this context. nih.govresearchgate.net

Lymphocyte Proliferation and Activation Effects

There is currently no available research data on the effects of this compound on lymphocyte proliferation and activation.

Other Noteworthy Biological Activities (e.g., Anti-allergic, Anti-diabetic in cellular models, Hemostatic effects)

Comprehensive searches of scientific databases have not yielded any studies on the anti-allergic, anti-diabetic, or hemostatic effects of this compound in cellular models. While related flavonoid compounds have demonstrated some of these activities, specific research on this compound is not yet available. For instance, studies on other tetramethoxyflavones have indicated potential hemostatic effects, and various hydroxyflavones have been explored for anti-allergic and anti-diabetic properties. chemfaces.com However, these findings cannot be directly attributed to this compound without specific investigation.

Mechanisms of Action at the Molecular and Cellular Level

Receptor Binding and Ligand-Target Interactions

The initiation of a biological response by a compound like 5,6,7,8-Tetrahydroxy-4'-methoxyflavone would likely begin with its binding to specific molecular targets within the cell.

Direct protein targets for this compound have not been explicitly identified in the reviewed literature. However, studies on structurally similar flavonoids provide insights into potential targets. For instance, the related compound 5,6,3',4'-tetrahydroxy-7-methoxyflavone has been identified as a potent inhibitor of the 26S proteasome , a large protein complex responsible for degrading ubiquitinated proteins. nih.gov This inhibition affects the chymotrypsin-like, caspase-like, and trypsin-like activities of the proteasome. nih.gov

Another study on 3',4',5',5,7-pentamethoxyflavone used photoaffinity labeling and mass spectrometry to identify members of the RAB subfamily of small GTPases as cellular targets. kent.ac.uk These proteins are involved in signal transduction and vesicular trafficking. Furthermore, general studies on hydroxyflavones have shown they can act as ligands for the orphan nuclear receptor 4A1 (NR4A1) , suggesting a potential role in nuclear signaling pathways. nih.gov

| Compound | Identified Protein Target(s) | Source(s) |

| 5,6,3',4'-tetrahydroxy-7-methoxyflavone | 26S Proteasome | nih.gov |

| 3',4',5',5,7-pentamethoxyflavone | RAB subfamily of small GTPases | kent.ac.uk |

| General Hydroxyflavones | Orphan Nuclear Receptor 4A1 (NR4A1) | nih.gov |

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. For the broader class of 3-methoxy flavone (B191248) derivatives, molecular docking has been employed to study their interaction with targets like the Estrogen Receptor-alpha (ER-α) and the Epidermal Growth Factor Receptor (EGFR) , both of which are crucial in cancer biology. nih.gov These simulations help in understanding the structural basis of ligand-receptor interactions, although specific docking studies for this compound are not currently available. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavone backbone are critical determinants of binding affinity and specificity. nih.gov

Gene Expression Regulation

The ultimate consequence of signal transduction modulation is often a change in the expression of specific genes. Flavonoids can influence the transcription of genes involved in various cellular functions.

Studies on 3',4',5',5,7-pentamethoxyflavone revealed that its interaction with cellular targets leads to altered expression of genes associated with the cell cycle and the unfolded protein response (UPR) . kent.ac.uk The UPR is a stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. Another related compound, 3,5,6,7,8,3′,4′-heptamethoxyflavone , has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) , a protein crucial for neuronal survival and plasticity. nih.gov This effect is linked to the phosphorylation of downstream effectors like calcium-calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK) . nih.gov Furthermore, this same compound can suppress the expression of pro-inflammatory genes like interleukin-1β (IL-1β) in the brain. researchgate.net

Transcriptional and Post-transcriptional Control

Flavonoids, as a class, are known to modulate various signaling pathways and transcription factors, thereby influencing gene expression. While direct evidence for this compound is limited, research on similar compounds provides insight into its potential transcriptional and post-transcriptional regulatory activities.

Many flavonoids have the ability to stimulate transcription factors such as Nrf2, FoxO, and PPARγ, which are involved in regulating cellular stress response, adipogenesis, and insulin (B600854) sensitivity. nih.gov The activation of these transcription factors does not always correlate with the direct free-radical scavenging properties of the flavonoids, suggesting a more complex interaction with cellular signaling cascades. nih.gov For instance, some flavonoids may activate upstream signaling molecules like PKC, which in turn can phosphorylate and activate Nrf2. nih.gov

In the context of post-transcriptional regulation, which occurs in eukaryotes to stabilize mRNA for translation, modifications such as the addition of a 5' cap and a 3' poly-A tail are crucial for protecting mRNA from degradation and promoting translation. khanacademy.orgyoutube.com RNA editing can further alter RNA sequences, impacting protein function. khanacademy.orgyoutube.com While specific interactions of this compound with these processes are not yet detailed, the general ability of flavonoids to influence cellular signaling pathways suggests a potential for indirect effects on post-transcriptional events.

A study on the related compound 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) demonstrated its ability to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.govnih.gov This suggests that methoxyflavones can have significant effects on gene expression in a tissue-specific manner. Furthermore, research on polymethoxyflavones like nobiletin (B1679382) and tangeretin (B192479) has shown they can suppress cell proliferation by down-regulating the expression of genes related to the superoxide-generating system in U937 cells. researchgate.net

| Compound/Class | Transcription Factor/Gene Affected | Cellular Context | Observed Effect |

| Flavonoids (general) | Nrf2, FoxO, PPARγ | Hek-293 cells | Activation of promoter activities |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) | Brain-Derived Neurotrophic Factor (BDNF) | Mouse hippocampus | Increased expression |

| Nobiletin and Tangeretin | Superoxide-generating system genes (e.g., gp91-phox) | U937 cells | Down-regulation of gene expression |

Epigenetic Modifications

Epigenetic modifications, including DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself. nih.govnih.gov Flavonoids have emerged as potential epigenetic modulators, capable of influencing these processes. nih.govnih.gov

DNA Methylation: DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a key epigenetic mark often associated with gene silencing. nih.gov Dietary flavones such as apigenin (B1666066), chrysin (B1683763), and luteolin (B72000) have been shown to inhibit the activity of DNMTs. nih.gov This inhibition can lead to the demethylation and reactivation of tumor suppressor genes that were silenced by hypermethylation, a common event in carcinogenesis. nih.govresearchgate.net Fruit extracts rich in polyphenols and flavonoids have been observed to reduce the expression of DNMT1, DNMT3A, and DNMT3B genes. nih.gov

Histone Modifications: Histone modifications, such as acetylation, are critical for chromatin remodeling and gene accessibility. Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin condensation and transcriptional repression. nih.gov Several flavonoids have been identified as HDAC inhibitors. nih.govresearchgate.netnih.gov For example, chrysin (5,7-dihydroxyflavone) and galangin (B1674397) 3-methyl ether (5,7-dihydroxy-3-methoxy flavone) have been shown to act as pan-HDAC inhibitors. nih.gov Inhibition of HDACs by flavonoids can promote the expression of genes involved in cell cycle arrest and apoptosis. researchgate.net The use of HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) has been shown to increase the expression of genes related to flavonoid biosynthesis by increasing histone H3 acetylation levels at their promoter regions. nih.gov

| Epigenetic Target | Flavonoid(s) | Observed Effect |

| DNA Methyltransferases (DNMTs) | Apigenin, Chrysin, Luteolin, Genistein, Epigallocatechin | Inhibition of enzyme activity, downregulation of expression |

| Histone Deacetylases (HDACs) | Chrysin, Galangin 3-methyl ether, Apigenin, Silibinin, Catechins | Inhibition of enzyme activity |

Mitochondrial Function and Cellular Metabolism Modulation

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Flavonoids can significantly impact mitochondrial function. nih.govnih.govresearchgate.net

Some flavonoids can inhibit the mitochondrial respiratory chain or act as uncouplers, affecting ATP levels. researchgate.net They can also modulate the generation of mitochondrial reactive oxygen species (ROS) and the activity of the mitochondrial antioxidant system. nih.govresearchgate.net For instance, a study on 5-hydroxy-7-methoxyflavone (HMF), a chrysin derivative, demonstrated that it induces cytotoxicity in human colon carcinoma cells by triggering mitochondrial membrane perturbation, cytochrome c release, and caspase-3-mediated apoptosis. researchgate.net This process was linked to the generation of ROS by HMF. researchgate.net

The structural features of flavonoids, such as the number and position of hydroxyl groups, influence their interaction with mitochondria. nih.govnih.gov For example, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been shown to improve mitochondrial membrane potential and reduce mitochondrial superoxide (B77818) levels. nih.gov It also prevents mitochondrial fission by inhibiting the cleavage of OPA1. nih.gov

Cellular Organelle Specific Effects (e.g., ER stress, Lysosomal Function)

Beyond mitochondria, flavonoids can exert effects on other cellular organelles, notably the endoplasmic reticulum (ER).

Endoplasmic Reticulum (ER) Stress: Methoxyflavones have been identified as potent protective agents against ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov In mouse insulinoma MIN6 cells, methoxyflavones were found to mildly activate the eukaryotic initiation factor 2-alpha (eIF2α) and nuclear factor erythroid 2-related factor (Nrf2) pathways, leading to the induction of downstream genes like the glucose-regulated protein 78 (GRP78), a molecular chaperone in the ER. nih.gov This protective effect appears to involve the protein kinase A (PKA) pathway. nih.gov

Lysosomal Function: The endo-lysosomal pathway is critical for pathogen clearance and cellular homeostasis. While direct studies on the effect of this compound on lysosomal function are lacking, it is known that viruses can target the master transcriptional regulator of lysosome biogenesis, TFEB, for degradation to evade this system. nih.govnih.gov Given the broad range of cellular pathways modulated by flavonoids, it is plausible that they could also influence lysosomal function, although this remains an area for further investigation.

Membrane Interactions and Permeability

The ability of a compound to traverse cellular membranes is a critical determinant of its bioavailability and biological activity. The lipophilicity conferred by methoxyl groups can influence how flavonoids interact with and permeate cell membranes.

Studies on hydroxylated tetramethoxyflavones have shown that they generally exhibit high permeability across cell membranes. nih.gov The presence and position of hydroxyl and methoxy groups can significantly affect the solubility and membrane transport of polymethoxylated flavones (PMFs). nih.gov For instance, the methylation of hydroxyl groups in flavonoids can increase their metabolic stability and membrane transport, thereby enhancing their oral bioavailability. nih.gov

The interaction of flavonoids with the lipid bilayer can alter membrane properties. Some flavonoids can impact both the hydrophilic and hydrophobic regions of membranes, leading to changes in the packing order of lipid heads and membrane fluidity. nih.gov The specific nature of these interactions depends on the structure of the flavonoid and the composition of the membrane. nih.gov

Structure Activity Relationship Sar Studies

Impact of Hydroxylation Patterns on Biological Activity

The degree and position of hydroxylation are paramount in determining the biological effects of flavonoids. nih.govscispace.com Generally, an increase in the number of hydroxyl groups is associated with enhanced biological activities, such as antioxidant and enzyme-inhibiting properties. nih.govnih.gov

The dense hydroxylation on the A-ring of 5,6,7,8-Tetrahydroxy-4'-methoxyflavone is a distinctive feature. The presence of four hydroxyl groups on this ring suggests a significant potential for certain biological actions. For instance, studies on other flavones have shown that a high degree of hydroxylation on the A-ring can enhance activities like metal chelation. researchgate.net The 5,6,7-trihydroxy pattern, seen in the flavone (B191248) baicalein (B1667712), is known to be a potent arrangement for this effect. researchgate.net The 5,7-dihydroxylation pattern is also considered important for antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antioxidant capacity of flavonoids is strongly influenced by the number and arrangement of hydroxyl groups, which act as hydrogen donors to scavenge free radicals. nih.govnih.gov While the catechol (3',4'-dihydroxy) structure on the B-ring is often highlighted as crucial for high antioxidant activity, extensive hydroxylation on the A-ring also contributes significantly to this property. mdpi.commdpi.com The specific 5,6,7,8-tetrahydroxy pattern is relatively rare, and its dense concentration of electron-donating hydroxyl groups likely confers potent radical-scavenging capabilities.

Table 1: Influence of Hydroxylation Patterns on Select Biological Activities

| Hydroxylation Pattern | Ring | Associated Biological Activity | Reference Compound Example |

| 5,7-dihydroxy | A | Antioxidant, Anti-MRSA | Chrysin (B1683763) nih.gov |

| 5,6,7-trihydroxy | A | Potent metal chelation | Baicalein researchgate.net |

| 3',4'-dihydroxy (catechol) | B | High antioxidant activity | Luteolin (B72000) mdpi.com |

| Increased number of -OH groups | General | Enhanced antioxidant and α-glucosidase inhibitory activity | General observation nih.govnih.gov |

Role of Methoxy (B1213986) Substitution at 4'-Position and Other Positions

While hydroxyl groups are critical, methoxylation (the presence of a -OCH₃ group) also profoundly alters a flavonoid's properties. The 4'-methoxy group in this compound is a key feature. O-methylation generally increases the lipophilicity (fat-solubility) of the flavonoid molecule. nih.gov This can enhance its ability to cross cell membranes, potentially improving its bioavailability compared to its more polar hydroxylated counterparts.

However, methoxylation can also modulate biological activity in other ways. Flavones possessing only methoxy groups tend not to be direct radical scavengers in the same way as hydroxyflavones. researchgate.net Instead, the biological activity of many methoxylated flavonoids is dependent on their metabolism in the body. Human cytochrome P450 enzymes can metabolize methoxy groups, particularly at the 4'-position, through a process called O-demethylation. nih.gov This reaction converts the methoxy group into a hydroxyl group, transforming the compound into its active, hydroxylated form. nih.gov Therefore, this compound could be considered a pro-drug that is activated upon metabolism to 5,6,7,8,4'-Pentahydroxyflavone.

In some contexts, methoxy groups themselves contribute directly to bioactivity. For instance, certain polymethoxylated flavones have shown notable cytotoxic activity in various cancer cell lines. researchgate.net

Significance of the Flavone Skeleton Rigidity and Planarity

The core structure of a flavonoid is a determining factor in its efficacy. The flavone skeleton, characterized by a C2-C3 double bond in the C-ring, confers a high degree of planarity and rigidity to the molecule. This structural feature is not merely incidental; it is often essential for biological activity.

A comparative study demonstrated that potent cytotoxicity was observed only in the flavone series when compared to structurally related aurones, isoflavones, and isoflavanones, which lack the same skeletal arrangement. nih.gov This highlights that the specific, rigid, and planar conformation of the flavone is crucial for its interaction with biological targets, such as enzymes or cellular receptors.

Furthermore, the conjugation between the B-ring, the C-ring's double bond, and the 4-oxo (carbonyl) group allows for electron delocalization across the molecule. This electronic configuration is vital for the antioxidant activity of flavones, as it helps stabilize the radical formed after scavenging a free radical. nih.gov The loss of this planarity or the C2-C3 double bond, as seen in the flavanone (B1672756) subclass, typically results in altered and often diminished biological activity.

Effects of Substitutions on Rings A, B, and C

The specific placement of functional groups on each of the three rings of the flavone skeleton dictates its biological profile.

Ring A: As discussed, this ring in this compound is heavily substituted with hydroxyl groups. The presence of adjacent hydroxyls is known to enhance metal-chelating properties. researchgate.net The 5-hydroxyl group, in particular, can form a hydrogen bond with the 4-oxo group on the C-ring, a structural feature known to be favorable for cytotoxicity in some flavones. nih.gov

Ring B: The B-ring substitution is critical for many activities. While a 3',4'-dihydroxy pattern is often optimal for antioxidant effects mdpi.com, the 4'-methoxy group of the subject compound provides increased lipophilicity. nih.gov Its potential metabolic conversion to a 4'-hydroxy group means it could serve as a precursor to a more active form. nih.gov The substitution pattern on the B-ring significantly influences the electronic properties of the entire molecule and its ability to inhibit various enzymes. nih.gov

Ring C: The C-ring of a flavone is structurally distinct from that of other flavonoid subclasses. It contains a carbonyl group at the C4 position and a double bond between C2 and C3. This arrangement is a key requirement for many of the reported anti-inflammatory and antioxidant activities. nih.govmdpi.com Unlike flavonols, flavones lack a hydroxyl group at the C3 position. The presence of a 3-OH group can enhance certain activities, but its absence defines the flavone class and its unique set of biological properties. mdpi.com

Table 2: Summary of Structure-Activity Relationships for Flavones

| Structural Feature | Ring/Position | General Impact on Biological Activity |

| High degree of hydroxylation | A-Ring | Increases antioxidant and metal-chelating potential. nih.govresearchgate.net |

| 4'-Methoxy group | B-Ring | Increases lipophilicity; can be metabolized to an active 4'-OH group. nih.govnih.gov |

| 5-Hydroxy group | A-Ring | Forms hydrogen bond with 4-oxo group, can be favorable for cytotoxicity. nih.gov |

| C2=C3 double bond & 4-oxo group | C-Ring | Essential for the planarity, rigidity, and antioxidant activity of the flavone skeleton. nih.govnih.gov |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is indispensable for separating the target flavonoid from a complex matrix, such as a plant extract. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids due to its high resolution and sensitivity. nih.govmdpi.com For a non-volatile and polar compound like 5,6,7,8-Tetrahydroxy-4'-methoxyflavone, reverse-phase HPLC is the method of choice. hebmu.edu.cnscielo.br

A Diode-Array Detector (DAD) provides UV-Vis spectra for eluted peaks, which is characteristic for different classes of flavonoids. researchgate.netpensoft.net Flavones typically exhibit two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm). The specific absorption maxima (λmax) for this compound would depend on the exact arrangement of the hydroxyl and methoxy (B1213986) groups, but specific experimental data is not available.

Coupling HPLC with a Mass Spectrometry (MS) detector (HPLC-MS) provides molecular weight and fragmentation data, which is crucial for identification. nih.govmdpi.com The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), which is suitable for polar compounds. scielo.brmdpi.com

Table 1: Illustrative HPLC Data for Flavonoid Analysis

| Parameter | Description | Expected Data for this compound |

|---|---|---|

| Retention Time (t_R_) | Time taken for the compound to elute from the column. | Dependent on specific column, mobile phase, and gradient conditions. Not currently documented. |

| UV-Vis λ_max_ (nm) | Wavelengths of maximum absorbance. | Expected in the ranges of 240-280 nm and 300-380 nm. Precise values are not documented. researchgate.net |

| [M+H]⁺ or [M-H]⁻ | Mass-to-charge ratio of the protonated or deprotonated molecule in MS. | Calculated [M+H]⁺: 317.0655; Calculated [M-H]⁻: 315.0510. |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net Flavonoids like this compound are generally non-volatile due to their multiple polar hydroxyl groups. Therefore, a derivatization step is necessary to convert them into more volatile silyl (B83357) ethers, for example, by reacting with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govtandfonline.com The resulting volatile derivative can then be analyzed by GC-MS, which provides a fragmentation pattern that can be used for identification. researchgate.net However, this method is less common for flavonoids than HPLC due to the extra derivatization step. tandfonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle size columns, resulting in higher resolution, faster analysis times, and improved sensitivity. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures of flavonoids from natural sources. researchgate.netmdpi.com The principles of separation and detection are the same as in HPLC, but with enhanced performance. A UHPLC-MS/MS method would be highly suitable for the sensitive and selective quantification of this compound in a complex matrix. nih.gov

Spectroscopic Methods for Structural Confirmation and Quantification

While chromatography separates compounds, spectroscopy is essential for their structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including flavonoids. nih.govresearchgate.netazolifesciences.com 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. analis.com.myyoutube.com For this compound, ¹H NMR would show signals for the aromatic protons on the A and B rings, as well as a characteristic signal for the methoxy group protons. ¹³C NMR would show distinct signals for each carbon atom in the flavonoid skeleton.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms and definitively assign the positions of substituents. analis.com.myresearchgate.net For instance, HMBC correlations would be crucial to confirm the placement of the four hydroxyl groups on the A-ring and the methoxy group at the 4'-position of the B-ring. Specific NMR data for this compound is not available in the reviewed literature.

Table 2: Types of Information Obtained from NMR for Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Number and type of protons, and their connectivity. | Would identify aromatic protons and the methoxy group protons. |

| ¹³C NMR | Number and type of carbon atoms. | Would identify all 16 carbons of the flavonoid skeleton. |

| COSY | Shows coupling between protons (typically over 2-3 bonds). | Would establish the proton-proton correlations within the A and B rings. |

| HSQC | Correlates protons with their directly attached carbons. | Would link the proton signals to their corresponding carbon signals. |

| HMBC | Shows coupling between protons and carbons over 2-4 bonds. | Crucial for confirming the positions of the hydroxyl and methoxy groups by showing long-range correlations. |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. mdpi.commdpi.comnih.govnih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for flavonoids, which generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. scielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. mdpi.com For this compound (C₁₆H₁₂O₇), the expected exact mass would be a key identifier.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a characteristic pattern of product ions. mdpi.comnih.gov This fragmentation pattern provides structural information. For flavonoids, common fragmentations include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like CO, H₂O, and for methoxylated flavonoids, the loss of a methyl radical (•CH₃). mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. For a compound like this compound, the IR spectrum is expected to exhibit characteristic absorption bands. These would include broad bands corresponding to the hydroxyl (-OH) groups, typically in the region of 3200-3600 cm⁻¹, and sharp peaks indicating the presence of a carbonyl (C=O) group of the γ-pyrone ring, usually around 1650-1690 cm⁻¹. Other significant peaks would arise from C-O stretching of the methoxy group and aromatic C=C stretching vibrations.